REACTION_SMILES
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[OH:1][c:2]1[cH:3][c:4]([C:16]([F:17])([F:18])[F:19])[n:5][c:6]2[cH:7][cH:8][c:9]([C:12]([F:13])([F:14])[F:15])[cH:10][c:11]12.[P:20]([Cl:21])([Cl:22])([Cl:23])=[O:24]>>[c:2]1([Cl:22])[cH:3][c:4]([C:16]([F:17])([F:18])[F:19])[n:5][c:6]2[cH:7][cH:8][c:9]([C:12]([F:13])([F:14])[F:15])[cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cc(C(F)(F)F)nc2ccc(C(F)(F)F)cc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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FC(F)(F)c1ccc2nc(C(F)(F)F)cc(Cl)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |